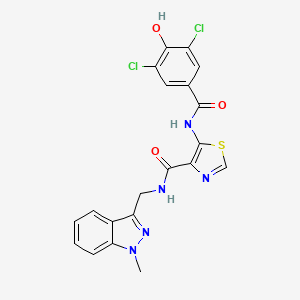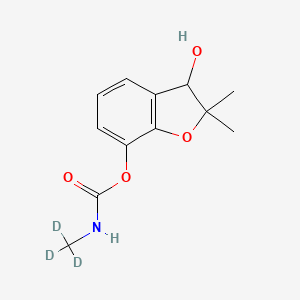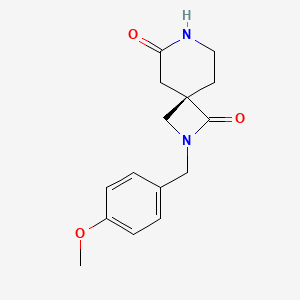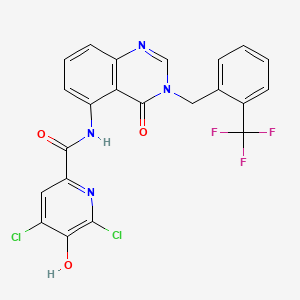
Hsd17B13-IN-25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-25 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) . This compound has shown potential as a therapeutic agent for these liver diseases by inhibiting the activity of HSD17B13 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Hsd17B13-IN-25 involves several steps, including the synthesis of intermediate compounds and their subsequent reactions. One method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents and surfactants . The main solution is prepared by mixing these components in specific proportions and then adding deionized water to achieve the desired concentration .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process would include the optimization of reaction conditions, such as temperature, pressure, and pH, to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Hsd17B13-IN-25 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against HSD17B13.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include NAD+ (nicotinamide adenine dinucleotide), which acts as a cofactor in oxidation-reduction reactions . Other reagents may include organic solvents, acids, and bases to facilitate different types of chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically intermediate compounds that are further processed to yield the final inhibitor. These intermediates may include various substituted phenols and other aromatic compounds .
Scientific Research Applications
Hsd17B13-IN-25 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism . In biology, it helps elucidate the molecular mechanisms underlying NAFLD and NASH . In medicine, this compound is being investigated as a potential therapeutic agent for liver diseases . Additionally, it has industrial applications in the development of new drugs and therapeutic strategies for metabolic disorders .
Mechanism of Action
Hsd17B13-IN-25 exerts its effects by inhibiting the activity of HSD17B13, an enzyme involved in the metabolism of lipids in hepatocytes . The inhibition of HSD17B13 reduces the formation of lipid droplets, thereby mitigating the progression of NAFLD and NASH . The molecular targets of this compound include the active site residues of HSD17B13, where it binds and prevents the enzyme from catalyzing its substrate . This inhibition disrupts the lipid metabolism pathways, leading to decreased lipid accumulation in the liver .
Comparison with Similar Compounds
Hsd17B13-IN-25 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting HSD17B13 . Similar compounds include BI-3231 and other HSD17B13 inhibitors that have been identified through high-throughput screening and structural optimization . These compounds share similar mechanisms of action but may differ in their chemical structures and pharmacokinetic properties .
Properties
Molecular Formula |
C22H13Cl2F3N4O3 |
|---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
4,6-dichloro-5-hydroxy-N-[4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H13Cl2F3N4O3/c23-13-8-16(29-19(24)18(13)32)20(33)30-15-7-3-6-14-17(15)21(34)31(10-28-14)9-11-4-1-2-5-12(11)22(25,26)27/h1-8,10,32H,9H2,(H,30,33) |
InChI Key |
DCXQLIVJYVQLJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


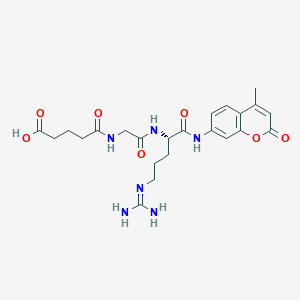
![(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B12374567.png)
![(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide](/img/structure/B12374572.png)

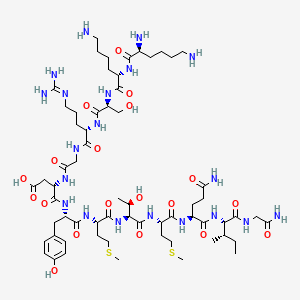
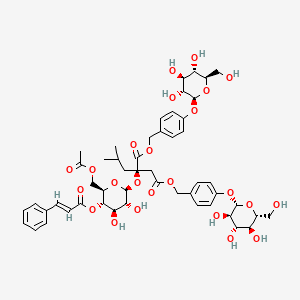

![[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12374601.png)
